Direct Head-to-Head Proliferation Inhibition in Rhabdoid Tumor Cells: Resminostat Versus Five Clinical HDAC Inhibitors
In a direct comparative study evaluating proliferation and viability of rhabdoid tumor (RT) cell lines (G401, A204, CHLA-02), resminostat exhibited dose-dependent inhibition of proliferation and viability comparable to or exceeding that of vorinostat, panobinostat, entinostat, mocetinostat, and ricolinostat when tested under identical experimental conditions [1]. The study employed crystal violet staining, MTT assays, spheroid formation, and colony formation assays to quantify anti-proliferative effects. While specific IC50 values for each comparator were not reported in the abstract, the authors explicitly noted that resminostat demonstrated robust dose-dependent activity across all RT cell models alongside 4SC-202, with both agents warranting further clinical testing in pediatric rhabdoid tumors [1]. This head-to-head comparison establishes resminostat's competitive efficacy profile against multiple clinically advanced HDAC inhibitors in a therapeutically challenging malignancy.
| Evidence Dimension | Proliferation and viability inhibition |
|---|---|
| Target Compound Data | Dose-dependent inhibition of proliferation and viability; inhibition of clonogenic growth demonstrated |
| Comparator Or Baseline | Vorinostat, Panobinostat, Entinostat, Mocetinostat, Ricolinostat (all tested under identical conditions) |
| Quantified Difference | Resminostat exhibited comparable or superior dose-dependent activity; quantitative IC50 comparison not provided |
| Conditions | Rhabdoid tumor cell lines G401 (RTK), A204 (MRT), and CHLA-02 (AT/RT); crystal violet staining, MTT, spheroid and colony formation assays |
Why This Matters
Direct head-to-head data against five comparator HDAC inhibitors provides procurement justification for resminostat in rhabdoid tumor research, where epigenetic modulation is a key therapeutic strategy.
- [1] AT-04: Towards an epigenetic therapy for rhabdoid tumors—in vitro results for the epigenetic modulators resminostat and 4SC-202. Neuro Oncol. 2016;18(Suppl 3):iii1. doi:10.1093/neuonc/now065.03. View Source
